molecular formula C22H20FN3O4S2 B2761456 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonamido)benzamide CAS No. 898466-87-0

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonamido)benzamide

Cat. No.: B2761456
CAS No.: 898466-87-0
M. Wt: 473.54
InChI Key: HTOKCLDQEMNACF-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonamido)benzamide is a synthetic organic compound

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. It could also be studied for its reactivity and stability under various conditions.

Biology

In biology, the compound might be investigated for its potential as a drug candidate. Its interactions with biological targets such as enzymes or receptors could be studied.

Medicine

In medicine, the compound might be explored for its therapeutic potential. It could be tested for its efficacy in treating various diseases or conditions.

Industry

In industry, the compound might be used in the development of new materials or as a component in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonamido)benzamide typically involves multi-step organic reactions. The starting materials might include 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazole and 4-(4-fluorophenylsulfonamido)benzoic acid. The synthesis could involve steps such as:

  • Formation of the thiazole ring.
  • Introduction of the fluorophenylsulfonamido group.
  • Coupling reactions to form the final benzamide structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include:

  • Use of catalysts to speed up reactions.
  • Control of temperature and pressure.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions might include:

  • Oxidizing agents such as potassium permanganate.
  • Reducing agents such as lithium aluminum hydride.
  • Substitution reagents such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonamido)benzamide would depend on its specific interactions with molecular targets. This might involve:

  • Binding to specific enzymes or receptors.
  • Modulating signaling pathways.
  • Affecting cellular processes such as proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzamide derivatives or thiazole-containing molecules. Examples could be:

  • N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(4-chlorophenylsulfonamido)benzamide.
  • N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(4-bromophenylsulfonamido)benzamide.

Uniqueness

The uniqueness of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonamido)benzamide might lie in its specific functional groups and their arrangement. This could result in unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4S2/c1-22(2)11-17-19(18(27)12-22)31-21(24-17)25-20(28)13-3-7-15(8-4-13)26-32(29,30)16-9-5-14(23)6-10-16/h3-10,26H,11-12H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOKCLDQEMNACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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